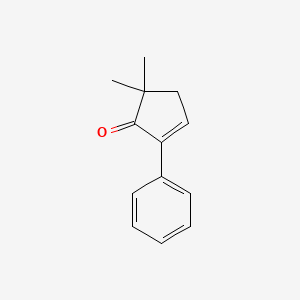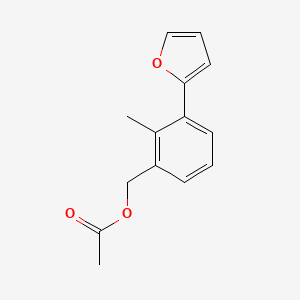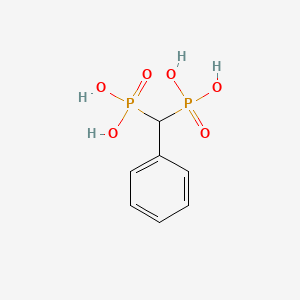
(Phenyl-phosphono-methyl)-phosphonic acid
Übersicht
Beschreibung
RU78783 ist eine niedermolekulare Verbindung, die zur Klasse der organischen Verbindungen gehört, die als Bisphosphonate bekannt sind. Diese Verbindungen enthalten zwei Phosphonatgruppen, die über ein Kohlenstoffatom miteinander verbunden sind. RU78783 hat die chemische Formel C7H10O6P2 und ein Molekulargewicht von 252,0982 g/mol . Es wird hauptsächlich für seine Wechselwirkungen mit der Proto-Onkogen-Tyrosin-Protein-Kinase Src untersucht, einem wichtigen Akteur in zellulären Signalwegen .
Vorbereitungsmethoden
Die Syntheserouten und Reaktionsbedingungen für RU78783 sind in der öffentlichen Domäne nicht umfassend dokumentiert. Allgemeine Methoden zur Synthese von Bisphosphonaten umfassen typischerweise die Reaktion von Phosphorsäurederivaten mit Carbonylverbindungen unter kontrollierten Bedingungen. Industrielle Produktionsverfahren können die großtechnische Synthese unter Verwendung optimierter Reaktionsparameter umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Analyse Chemischer Reaktionen
RU78783 kann wie andere Bisphosphonate verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Bisphosphonate können zu Phosphonsäuren oxidiert werden.
Reduktion: Reduktionsreaktionen können Bisphosphonate in ihre entsprechenden Phosphinoxide umwandeln.
Substitution: Nucleophile Substitutionsreaktionen können an den Phosphonatgruppen auftreten, was zur Bildung verschiedener Derivate führt.
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Nucleophile wie Amine und Alkohole. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden .
Wissenschaftliche Forschungsanwendungen
RU78783 hat mehrere wissenschaftliche Forschungsanwendungen, darunter:
Chemie: Es wird als Modellverbindung verwendet, um das Verhalten von Bisphosphonaten in verschiedenen chemischen Reaktionen zu untersuchen.
Wirkmechanismus
RU78783 entfaltet seine Wirkung durch Bindung an die SH2-Domäne der Proto-Onkogen-Tyrosin-Protein-Kinase Src. Diese Bindung hemmt die Aktivität von Src, das an verschiedenen zellulären Prozessen beteiligt ist, einschließlich Proliferation, Differenzierung und Überleben. Durch die Hemmung von Src kann RU78783 potenziell abnormale Signalwege stören, die mit Krebs assoziiert sind .
Wissenschaftliche Forschungsanwendungen
RU78783 has several scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of bisphosphonates in various chemical reactions.
Wirkmechanismus
RU78783 exerts its effects by binding to the SH2 domain of the proto-oncogene tyrosine-protein kinase Src. This binding inhibits the activity of Src, which is involved in various cellular processes, including proliferation, differentiation, and survival. By inhibiting Src, RU78783 can potentially disrupt abnormal signaling pathways associated with cancer .
Vergleich Mit ähnlichen Verbindungen
RU78783 ist unter den Bisphosphonaten aufgrund seiner spezifischen Wechselwirkung mit der SH2-Domäne von Src einzigartig. Ähnliche Verbindungen umfassen andere Bisphosphonate wie Alendronat und Risedronat, die hauptsächlich zur Behandlung von Knochenkrankheiten wie Osteoporose verwendet werden. RU78783s Fähigkeit, Src zu zielen, macht es einzigartig und potenziell wertvoll für die Krebsforschung .
Liste ähnlicher Verbindungen:
- Alendronat
- Risedronat
- Zoledronat
- Etidronat
Diese Verbindungen teilen sich die Bisphosphonatstruktur, unterscheiden sich aber in ihren spezifischen Zielen und Anwendungen .
Eigenschaften
Molekularformel |
C7H10O6P2 |
|---|---|
Molekulargewicht |
252.10 g/mol |
IUPAC-Name |
[phenyl(phosphono)methyl]phosphonic acid |
InChI |
InChI=1S/C7H10O6P2/c8-14(9,10)7(15(11,12)13)6-4-2-1-3-5-6/h1-5,7H,(H2,8,9,10)(H2,11,12,13) |
InChI-Schlüssel |
FRLTXWJJMCIUNT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(P(=O)(O)O)P(=O)(O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
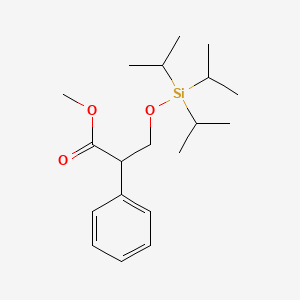
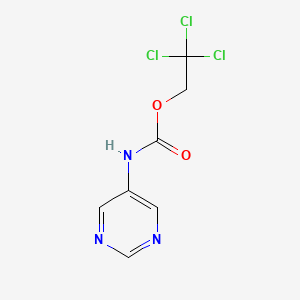


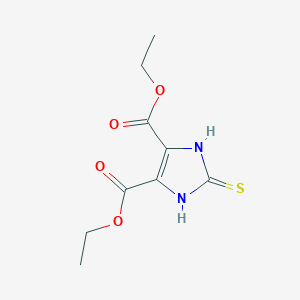
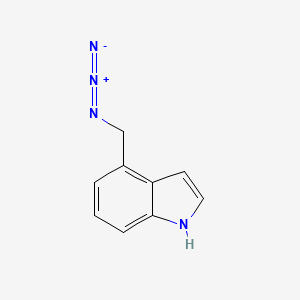
![2-[(10-Fluorodec-3-YN-1-YL)oxy]oxane](/img/structure/B8534599.png)
![ethyl 2-[5-(tetrazol-1-yl)pyridin-2-yl]acetate](/img/structure/B8534609.png)

![1-(Benzo[c][1,2,5]thiadiazol-5-yl)propan-1-one](/img/structure/B8534622.png)
